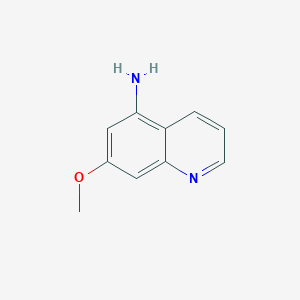
7-Methoxyquinolin-5-amine
Overview
Description
7-Methoxyquinolin-5-amine is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by a quinoline core structure with a methoxy group at the 7th position and an amine group at the 5th position. The molecular formula of this compound is C10H10N2O, and it has a molecular weight of 174.2 g/mol . Quinoline derivatives, including this compound, are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry and various industrial applications .
Preparation Methods
The synthesis of 7-Methoxyquinolin-5-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Gould-Jacob synthesis, Friedländer synthesis, and Skraup synthesis are classical methods used for constructing the quinoline scaffold .
Gould-Jacob Synthesis: This method involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and subsequent functionalization to introduce the methoxy and amine groups.
Friedländer Synthesis: This approach involves the reaction of 2-aminobenzophenones with α-methylene ketones under acidic or basic conditions to form the quinoline ring.
Skraup Synthesis: This method involves the cyclization of aniline derivatives with glycerol and an oxidizing agent, such as nitrobenzene, in the presence of sulfuric acid.
Industrial production methods often utilize greener and more sustainable chemical processes, such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts .
Chemical Reactions Analysis
7-Methoxyquinolin-5-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of dihydroquinoline derivatives.
Substitution: The methoxy and amine groups in this compound can undergo nucleophilic substitution reactions. For example, the methoxy group can be replaced by halogens using reagents like phosphorus tribromide, while the amine group can be acylated or alkylated using acyl chlorides or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
7-Methoxyquinolin-5-amine has a wide range of scientific research applications due to its unique chemical structure and biological activities.
Chemistry: In synthetic organic chemistry, it serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Medicine: This compound and its derivatives exhibit potential therapeutic activities, including antimicrobial, anticancer, and anti-inflammatory properties
Industry: In the industrial sector, it is used in the development of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Methoxyquinolin-5-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription in microbial cells . Additionally, the methoxy and amine groups enhance the compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins, contributing to its biological activity .
Comparison with Similar Compounds
7-Methoxyquinolin-5-amine can be compared with other quinoline derivatives to highlight its uniqueness. Similar compounds include:
Quinoline: The parent compound with a simple quinoline structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinine: Another antimalarial agent derived from the bark of the cinchona tree.
Mefloquine: A synthetic quinoline derivative used to treat and prevent malaria.
Bedaquiline: A diarylquinoline used to treat multidrug-resistant tuberculosis
The presence of the methoxy group at the 7th position and the amine group at the 5th position in this compound distinguishes it from these similar compounds, contributing to its unique chemical and biological properties.
Properties
IUPAC Name |
7-methoxyquinolin-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-7-5-9(11)8-3-2-4-12-10(8)6-7/h2-6H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUODHWDMCXKGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C=CC=NC2=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



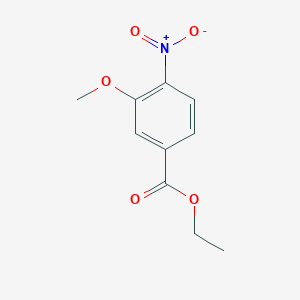
![N-{1-azabicyclo[3.2.1]octan-4-ylidene}hydroxylamine](/img/structure/B3203990.png)

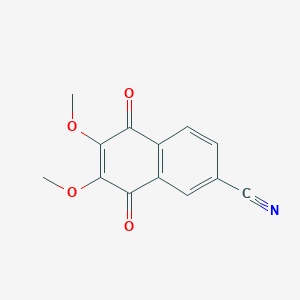
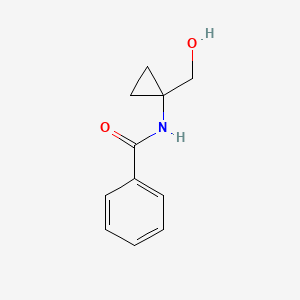
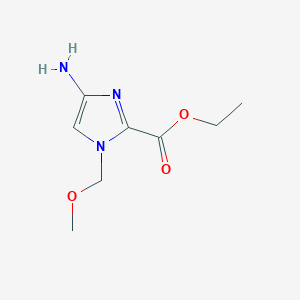
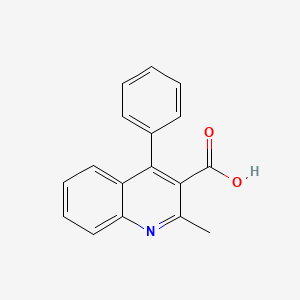
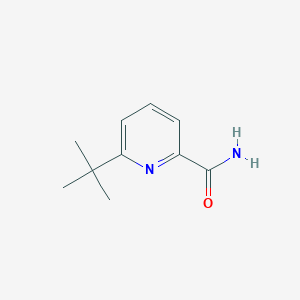
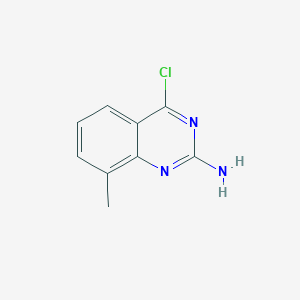
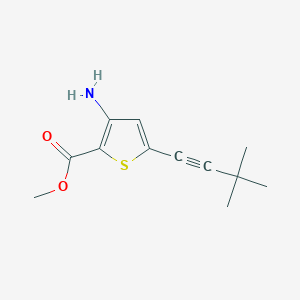
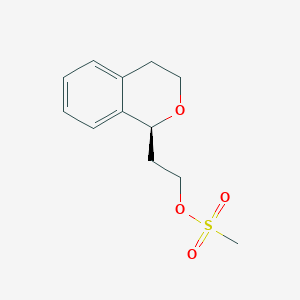

![4-((4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)methyl)benzonitrile](/img/structure/B3204065.png)
